N-(6-chloro-2-methoxyacridin-9-yl)-N'-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]-N'-[(3-methoxyphenyl)methyl]propane-1,3-diamine
Description
N-(6-Chloro-2-methoxyacridin-9-yl)-N'-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]-N'-[(3-methoxyphenyl)methyl]propane-1,3-diamine is a bis-acridine derivative characterized by a propane-1,3-diamine linker connecting two 6-chloro-2-methoxyacridin-9-yl moieties, with an additional 3-methoxyphenylmethyl substituent on one terminal nitrogen. This compound belongs to a class of acridine derivatives known for their biological activities, including anti-prion, neuroprotective, and anti-cholinesterase properties .
Properties
IUPAC Name |
N-(6-chloro-2-methoxyacridin-9-yl)-N'-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]-N'-[(3-methoxyphenyl)methyl]propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H41Cl2N5O3/c1-50-30-8-4-7-27(21-30)26-49(19-5-17-45-41-33-13-9-28(43)22-39(33)47-37-15-11-31(51-2)24-35(37)41)20-6-18-46-42-34-14-10-29(44)23-40(34)48-38-16-12-32(52-3)25-36(38)42/h4,7-16,21-25H,5-6,17-20,26H2,1-3H3,(H,45,47)(H,46,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVRDSHSGEDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCN(CCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC)CC7=CC(=CC=C7)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H41Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376310 | |
| Record name | N~3~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~-{3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl}-N~1~-[(3-methoxyphenyl)methyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222051-76-5 | |
| Record name | N~3~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~-{3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl}-N~1~-[(3-methoxyphenyl)methyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(6-chloro-2-methoxyacridin-9-yl)-N'-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]-N'-[(3-methoxyphenyl)methyl]propane-1,3-diamine is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C42H41Cl2N5O3 |
| Molecular Weight | 726.70 g/mol |
| CAS Number | Not specifically listed |
| IUPAC Name | This compound |
Structure
The compound features an acridine backbone which is known for its ability to intercalate with DNA, a property that is often exploited in anti-cancer drug development.
The biological activity of this compound is primarily attributed to its DNA intercalating properties. Acridines are known to bind to DNA by inserting themselves between base pairs, leading to disruption of DNA replication and transcription processes. This mechanism has been associated with anti-tumor activity as it can induce apoptosis in cancer cells.
Anti-Cancer Activity
Research has demonstrated that acridine derivatives exhibit significant anti-cancer properties. In vitro studies have shown that compounds similar to this compound can inhibit various cancer cell lines:
- HCT116 (human colon carcinoma)
- K562 (chronic myeloid leukemia)
- HeLa (cervical cancer)
- MCF7 (breast cancer)
In these studies, the compound exhibited IC50 values indicating potent cytotoxicity against these cell lines .
Toxicity Profile
Despite its therapeutic potential, the compound's toxicity must be considered. Acridine derivatives have been associated with mutagenic effects and potential carcinogenicity, raising concerns about their safety for clinical use . The GHS hazard statement for related compounds indicates they may cause genetic defects and are toxic upon contact or ingestion .
Case Study: Acridine Derivatives in Cancer Therapy
A comprehensive review highlighted the efficacy of acridine derivatives in treating various cancers. Notably, a study involving a hybrid thiophene-acridine molecule demonstrated significant anti-tumor activity in both in vitro and in vivo models, suggesting that structural modifications can enhance the therapeutic profile of acridine-based compounds .
Comparative Analysis of Acridine Derivatives
Research comparing various acridine derivatives revealed that modifications at the 9-position significantly affect biological activity. For instance, compounds with additional functional groups showed enhanced binding affinity to DNA and improved cytotoxicity against resistant cancer cell lines .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| ACS03 | 0.5 | HCT116 |
| ACS-AZ10 | 0.8 | K562 |
| N-(6-chloro-acridine) | 1.0 | HeLa |
Comparison with Similar Compounds
Key Observations:
Linker Flexibility : The target compound employs a propane-1,3-diamine linker, shorter than the hexane-1,6-diamine in but longer than the benzene-1,4-diamine in Compound 1 . Longer linkers may enhance molecular flexibility but reduce synthetic yields.
Synthetic Yields : High yields (70–95%) are achieved in simpler derivatives (e.g., Compound 1, 13), whereas the target compound’s synthesis likely involves multi-step reactions with lower cumulative yields due to its complexity .
Spectroscopic and Chromatographic Comparisons
Table 2: Analytical Data for Selected Analogues
- ¹H NMR Trends : Methyl and methoxy groups (δ 3.1–3.8 ppm) and aromatic protons (δ 7.4–8.0 ppm) are consistent across acridine derivatives. The target compound’s 3-methoxyphenylmethyl group would introduce additional aromatic signals near δ 6.5–7.5 ppm.
- Mass Spectrometry : Molecular ion peaks ([M⁺]) for simpler derivatives (e.g., 378.0 for Compound 1) align with theoretical values, but the target compound’s higher molecular weight (~730 g/mol) would require high-resolution MS for confirmation.
Q & A
Q. What are the recommended synthetic routes for preparing this acridine-derived polyamine compound?
The compound’s synthesis involves multi-step nucleophilic substitution and coupling reactions. A validated approach for similar acridine derivatives includes:
- Step 1 : Functionalizing the acridine core via chloro-methoxy substitution (see acridine synthesis in ).
- Step 2 : Coupling the modified acridine moieties to a propane-1,3-diamine linker using reductive amination or Mitsunobu conditions (as described in ).
- Step 3 : Purification via dry-flash chromatography (SiO₂, eluent: ethyl acetate/methanol gradients) to isolate the target compound . Note: Monitor reaction progress using TLC and confirm intermediates via and high-resolution mass spectrometry (HRMS).
Q. How can researchers characterize the molecular structure of this compound?
Structural elucidation requires a combination of techniques:
- X-ray crystallography : Use SHELXL ( ) or WinGX ( ) for small-molecule refinement. Prepare single crystals via slow evaporation in DCM/hexane.
- Spectroscopic analysis : Validate proton environments via / (in DMSO-) and confirm molecular weight via HRMS.
- Computational modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian or ORCA) to resolve ambiguities .
Q. What safety precautions are critical when handling this compound?
While full toxicological data are unavailable (), adopt these protocols:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Spill management : Absorb dry spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Contradictions often arise from dynamic conformational changes or crystal packing effects. Mitigation strategies include:
- Variable-temperature NMR : Identify temperature-dependent shifts caused by rotational barriers in the propane-1,3-diamine linker.
- Dual refinement in SHELXL : Cross-validate X-ray data with restraints for bond lengths/angles to resolve disorder .
- Solid-state NMR : Compare solution- and solid-phase chemical shifts to detect polymorphism .
Q. What experimental design considerations are critical for studying non-covalent interactions (e.g., DNA intercalation) involving this compound?
- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and stoichiometry using a titration series (e.g., 0.1–10 μM compound vs. DNA).
- Fluorescence quenching assays : Monitor acridine’s intrinsic fluorescence (λex = 360 nm) upon interaction with target biomolecules.
- Molecular docking : Use AutoDock Vina to model interactions, guided by crystallographic data from and .
Q. How can researchers optimize the compound’s solubility for in vitro assays without altering its bioactivity?
- Co-solvent systems : Test DMSO/PBS mixtures (≤1% DMSO) to balance solubility and biocompatibility.
- Lipid-based carriers : Encapsulate in liposomes (e.g., DOPC/cholesterol) to enhance aqueous dispersion ().
- pH adjustment : Acridine derivatives often show improved solubility in mildly acidic buffers (pH 4–5) due to protonation of amine groups .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?
- Nonlinear regression : Fit IC50 values using a four-parameter logistic model (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare treatment groups against controls (e.g., Tukey’s HSD for multiple comparisons).
- Principal component analysis (PCA) : Identify outliers in high-throughput screening datasets ( ).
Q. How can researchers address batch-to-batch variability in compound synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
